molecular formula C18H13F2NO2 B3017231 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide CAS No. 2034284-57-4

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide

Cat. No.: B3017231
CAS No.: 2034284-57-4
M. Wt: 313.304
InChI Key: WSAACMCDSHJHEL-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a fluorinated benzamide derivative featuring a 3,4-difluoro-substituted aromatic ring linked via an amide bond to a 4-(furan-3-yl)benzyl group. The furan-3-yl moiety introduces heteroaromaticity, which may influence intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in biological or material science applications.

Properties

IUPAC Name

3,4-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO2/c19-16-6-5-14(9-17(16)20)18(22)21-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAACMCDSHJHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)F)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-(furan-3-yl)benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. The furan ring may also play a role in stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide with related compounds:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Yield (%) Key Observations
This compound Benzamide 3,4-Difluoro; 4-(furan-3-yl)benzyl Not reported Not reported Unique furan-3-yl substitution; fluorination enhances polarity.
7l (N-(4-(((3,4-difluorophenyl)sulfonamido)methyl)benzyl)-4-((pyrimidin-2-ylamino)methyl)benzamide) Sulfonamide-benzamide hybrid 3,4-Difluorophenyl sulfonamide; pyrimidine 215–217 75 Higher melting point due to sulfonamide and pyrimidine groups .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole-benzamide Furan-2-yl; sulfamoyl Not reported Purchased Antifungal activity against C. albicans; furan-2-yl vs. furan-3-yl may alter activity .
3b (N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride) Benzamide with cyclopropylamine Furan-3-yl; aminocyclopropyl 235–238 71 Hydrochloride salt improves solubility; anti-LSD1 activity reported .
N-(3,4-Difluorophenyl)benzamide (3an) Simple benzamide 3,4-Difluorophenyl Not reported Not reported Lacks furan-benzyl group; simpler structure may reduce complexity .
Key Observations:
  • Fluorination Effects: 3,4-Difluoro substitution (shared with 7l and 3an) increases polarity and may enhance metabolic stability compared to non-fluorinated analogs.
  • Hybrid Structures : Sulfonamide (7l) and oxadiazole (LMM11) hybrids exhibit higher melting points and distinct bioactivities, suggesting that heterocyclic modifications significantly impact physicochemical and functional properties.

Biological Activity

3,4-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a synthetic organic compound with the molecular formula C18_{18}H13_{13}F2_2NO2_2 and a molecular weight of approximately 313.304 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties, as well as its role as a biochemical probe in enzyme interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-(furan-3-yl)benzylamine. This reaction is usually conducted under controlled conditions using a base like triethylamine to neutralize hydrochloric acid formed during the reaction. Purification techniques such as recrystallization or column chromatography are employed to isolate the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The furan ring may further stabilize interactions, leading to various biological effects.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor activity. For example, derivatives containing furan and benzimidazole moieties have shown promising results against human lung cancer cell lines (A549, HCC827, NCI-H358). In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)
Compound AA5496.26 ± 0.33
Compound BHCC82720.46 ± 8.63
Compound CNCI-H35816.00 ± 9.38

Enzyme Interaction Studies

Research indicates that this compound can act as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity suggests potential applications in understanding metabolic pathways and disease mechanisms.

Case Studies

  • Study on Antitumor Activity : A series of furan-containing compounds were evaluated for their cytotoxic effects on lung cancer cells using MTS assays. The results showed that compounds similar to this compound significantly inhibited cell growth in a dose-dependent manner.
  • Enzyme Interaction : In a study aimed at understanding the binding interactions of small molecules with enzymes, this compound was tested against various enzyme targets. The findings indicated that it could effectively inhibit certain enzymatic activities, providing insights into its potential therapeutic uses .

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